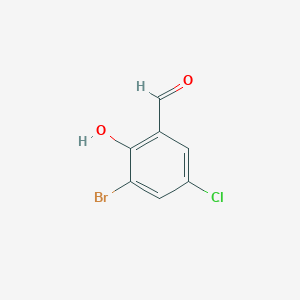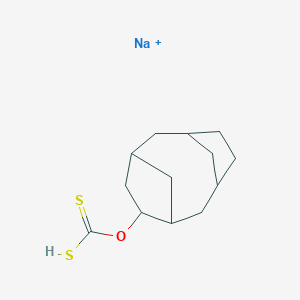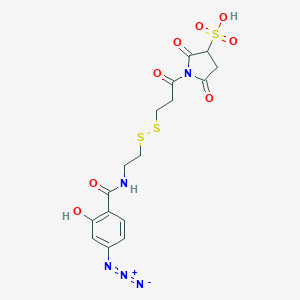![molecular formula C10H9N B034814 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine CAS No. 100190-87-2](/img/structure/B34814.png)
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, also known as CP-544, 972, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood. However, it is believed to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR has also been shown to have neuroprotective effects.
Effets Biochimiques Et Physiologiques
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models and in humans. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been shown to have neuroprotective effects and to improve the survival of neurons. Additionally, it has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer compound to use in animal studies compared to other compounds. However, one limitation is that the exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972. One potential direction is to investigate its potential as a treatment for cognitive impairment in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 and to develop more specific compounds that target the α7 nAChR.
Méthodes De Synthèse
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 was first synthesized by Pfizer in the late 1990s. The synthesis method involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced to the desired compound using a reducing agent. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been the subject of various scientific research studies due to its potential therapeutic effects. It has been studied for its potential as a treatment for depression, anxiety, and schizophrenia. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
Propriétés
Numéro CAS |
100190-87-2 |
|---|---|
Nom du produit |
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine |
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
9-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-11-4-8-5(1)9-7-3-6(8)10(7)9/h1-2,4,6-7,9-10H,3H2 |
Clé InChI |
QNCDVUXUYRVGJJ-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)C=CN=C4 |
SMILES canonique |
C1C2C3C1C4=C(C23)C=CN=C4 |
Synonymes |
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine,4b,5,5a,6-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)
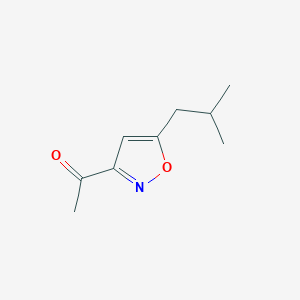
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
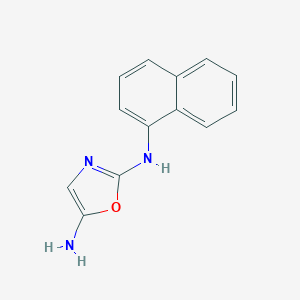

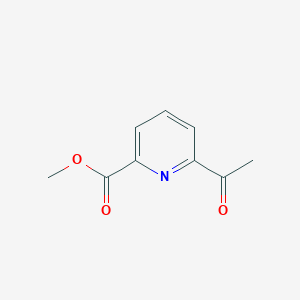
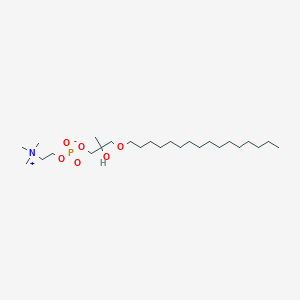
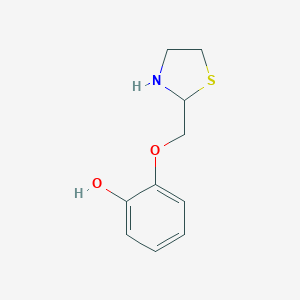
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
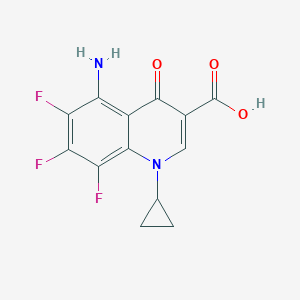
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
